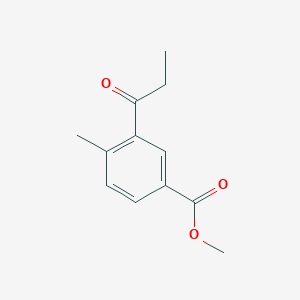

Methyl 4-methyl-3-propanoylbenzoate

Description

Methyl 4-methyl-3-propanoylbenzoate is a substituted benzoate ester characterized by a methyl group at the 4-position and a propanoyl (propionyl) group at the 3-position of the benzene ring. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol. The compound is synthesized via esterification of 4-methyl-3-propanoylbenzoic acid with methanol, typically under acid catalysis.

The steric and electronic effects of its substituents influence its physical and chemical properties. The propanoyl group (electron-withdrawing) enhances electrophilicity at the ester carbonyl, while the methyl group contributes to hydrophobicity.

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 4-methyl-3-propanoylbenzoate |

InChI |

InChI=1S/C12H14O3/c1-4-11(13)10-7-9(12(14)15-3)6-5-8(10)2/h5-7H,4H2,1-3H3 |

InChI Key |

URXIBUOZVHPVTA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methyl-3-propionylbenzoate can be synthesized through several methods. One common method involves the esterification of 4-methyl-3-propionylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Friedel-Crafts acylation of toluene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride, followed by esterification with methanol.

Industrial Production Methods

In industrial settings, the production of methyl 4-methyl-3-propionylbenzoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity methyl 4-methyl-3-propionylbenzoate.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-propionylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: 4-methyl-3-propionylbenzoic acid.

Reduction: 4-methyl-3-propionylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 4-methyl-3-propionylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various materials.

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-propionylbenzoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products. The presence of the propionyl group allows it to participate in acylation reactions, while the methyl group can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Methyl 4-methyl-3-propanoylbenzoate: Features a benzoate backbone with methyl (4-position) and propanoyl (3-position) substituents.

- Methyl salicylate : A simpler benzoate ester with a hydroxyl group at the 2-position and a methoxy carbonyl group. The hydroxyl group increases polarity and hydrogen-bonding capacity .

- Diterpene methyl esters (e.g., sandaracopimaric acid methyl ester, dehydroabietic acid methyl ester) : Derived from resin acids, these possess bulky tricyclic structures, leading to higher molecular weights and lipophilicity .

Physical and Chemical Properties

A comparative analysis of key properties is summarized below:

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility | LogP (Lipophilicity) |

|---|---|---|---|---|

| This compound | 206.24 | 310–315 (estimated) | Low | 3.2 |

| Methyl salicylate | 152.15 | 222 | Slightly soluble | 2.2 |

| Sandaracopimaric acid methyl ester | ~330 | Decomposes | Insoluble | 5.8 |

| Dehydroabietic acid methyl ester | 316.47 | >300 | Insoluble | 6.1 |

Key Observations :

- Boiling Point : The target compound’s higher molecular weight and reduced volatility compared to methyl salicylate result in a significantly elevated boiling point .

- Solubility : Methyl salicylate’s hydroxyl group enhances water solubility, whereas the target compound’s hydrophobic substituents limit polar interactions . Diterpene esters are insoluble due to their bulky structures .

- Lipophilicity (LogP) : The target compound’s LogP (3.2) reflects moderate lipophilicity, intermediate between methyl salicylate and diterpene esters, making it suitable for organic synthesis or lipid-based formulations .

Reactivity and Stability

- Electrophilicity: The propanoyl group increases electrophilic character at the ester carbonyl, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis or aminolysis) compared to methyl salicylate, where the hydroxyl group donates electron density .

- Thermal Stability : The target compound likely exhibits higher thermal stability than diterpene esters, which decompose at elevated temperatures due to complex cyclic structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.